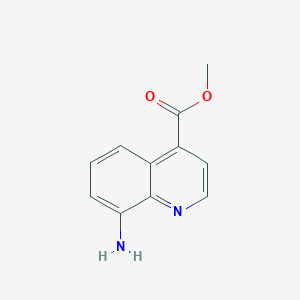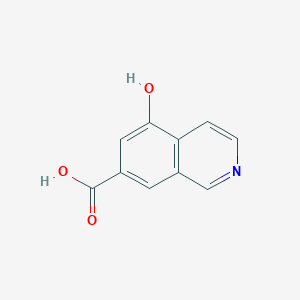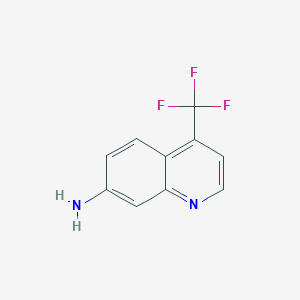![molecular formula C19H17N3O2 B8212212 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea](/img/structure/B8212212.png)
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea typically involves a multi-step process:
Formation of the Azocine Ring: : Initial steps involve the construction of the azocine ring system, which may include cyclization reactions under controlled conditions.
Addition of the Propyl Group: : The propyl side chain is introduced through a series of alkylation reactions.
Urea Formation:
Industrial Production Methods
While laboratory synthesis is complex, industrial production methods focus on optimizing yield and reducing cost. Techniques include:
Continuous Flow Synthesis: : Increases efficiency by allowing reactions to proceed continuously rather than in batches.
Catalysis: : Use of catalysts to lower activation energy and increase reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea undergoes several types of chemical reactions:
Oxidation: : Converts it into its corresponding oxides.
Reduction: : Can be reduced to simpler amine derivatives.
Substitution: : Substituent groups can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: : Halogenating agents and various electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation: : Produces this compound oxides.
Reduction: : Generates amine derivatives.
Substitution: : Yields various substituted azocine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a catalyst in certain organic reactions.
Synthesis: : Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its urea group.
Medicine
Drug Development: : Investigated for potential therapeutic effects, including as an antineoplastic agent.
Industry
Material Science:
Mecanismo De Acción
The compound's effects are primarily due to its ability to interact with molecular targets through:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access.
Pathways Involved: : Inhibition of specific enzymatic pathways, impacting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
N-[3-(12H-Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
Unique Features
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea is unique due to the presence of the 11,12-didehydro substitution, which alters its electronic properties and reactivity compared to its analogs.
Is there a specific aspect you’d like me to dive deeper into?
Propiedades
IUPAC Name |
[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)21-12-11-18(23)22-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)22/h1-8H,11-13H2,(H3,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTFLPISIVVVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8212226.png)
